molecular formula C28H22O6 B11583858 4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one

4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B11583858
M. Wt: 454.5 g/mol
InChI Key: KGGKIOMZPQHKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and two chromen-2-one moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one
  • 4-({[3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one

Uniqueness

4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one is unique due to its specific methoxyphenyl substitution, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines .

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

4-[[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxymethyl]-5,7-dimethylchromen-2-one

InChI

InChI=1S/C28H22O6/c1-16-10-17(2)27-18(12-26(29)34-25(27)11-16)14-32-19-8-9-21-24(13-19)33-15-22(28(21)30)20-6-4-5-7-23(20)31-3/h4-13,15H,14H2,1-3H3

InChI Key

KGGKIOMZPQHKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.